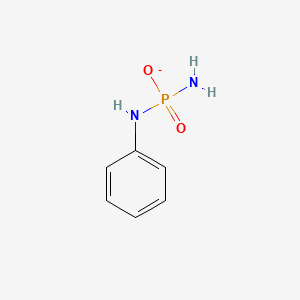

amino(anilino)phosphinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2P- |

|---|---|

Molecular Weight |

171.11 g/mol |

IUPAC Name |

amino(anilino)phosphinate |

InChI |

InChI=1S/C6H9N2O2P/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9,10)/p-1 |

InChI Key |

RTIBQMSSSJYWIE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(N)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Amino Anilino Phosphinate Analogues

Direct Synthetic Approaches to Aminophosphinates

Direct approaches focus on creating the P-N amide linkage on a phosphinic acid derivative. This can be achieved by activating the phosphorus center to facilitate nucleophilic attack by an amine.

A traditional and effective method for forming phosphinic amides is the reaction between a phosphinic chloride and a primary or secondary amine. This reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic phosphorus atom of the phosphinic chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, often an excess of the amine reactant or a tertiary amine like triethylamine.

The general mechanism involves an initial nucleophilic attack on the phosphorus atom, leading to a transient pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, and a final deprotonation step yields the stable N-substituted phosphinamide (the aminophosphinate product). A recent catalyst-free approach describes the synthesis of phosphinic amides from chlorophosphines and hydroxylamines, proceeding through a P(III) to P(V) rearrangement involving radical intermediates. organic-chemistry.org

Key Features of the Method:

Versatility: Applicable to a wide range of amines and phosphinic chlorides.

Efficiency: Generally provides good to high yields.

Conditions: The reaction is often rapid, though it may require inert conditions and the use of a base to scavenge the HCl byproduct. chemguide.co.uk

Table 1: Examples of Aminophosphinate Synthesis via Phosphinic Chlorides

| Phosphinic Chloride | Amine | Base | Solvent | Product | Yield (%) |

| Diphenylphosphinic chloride | Aniline (B41778) | Pyridine | DCM | N,P,P-triphenylphosphinic amide | High |

| Diphenylphosphinic chloride | Ethylamine | Excess Ethylamine | - | N-ethyl-P,P-diphenylphosphinic amide | High |

| Diethylphosphinic chloride | Benzylamine | Triethylamine | Diethyl ether | N-benzyl-P,P-diethylphosphinic amide | Good |

The direct condensation of a phosphinic acid with an amine is an atom-economical but challenging transformation due to the low electrophilicity of the phosphorus atom and the acidic nature of the P-OH group, which can protonate the amine. High temperatures are typically required to drive off the water formed during the reaction.

Microwave (MW) irradiation has emerged as a powerful tool to facilitate this reaction. rsc.org Microwave energy provides efficient and rapid heating, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.netnih.gov While direct MW-assisted esterification of phosphinic acids with alcohols is well-documented, direct amidation under these conditions is often less efficient and may result in incomplete conversion. researchgate.net The development of green, solvent-free methods using catalysts under microwave irradiation represents a significant advancement in amide bond formation. nih.govnih.gov

Key Research Findings:

Phosphinic acids are generally resistant to direct amidation under conventional thermal conditions. researchgate.net

Microwave irradiation can promote the reaction, but conversions may be limited compared to esterification. rsc.orgresearchgate.net

Quantum chemical calculations have been used to justify the experimental observations, indicating that high activation enthalpies can be overcome by microwave energy. researchgate.net

To overcome the challenges of direct amidation, coupling reagents are widely used to activate the phosphinic acid. Propylphosphonic anhydride (B1165640), commercially known as T3P®, is a highly effective coupling agent for this purpose. researchgate.netribbitt.com T3P® activates the phosphinic acid by forming a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by an amine. youtube.com

This method offers several advantages, including mild reaction conditions, high yields, excellent selectivity, and a simple workup, as the byproducts are water-soluble. ribbitt.comyoutube.com The reaction proceeds efficiently at room temperature and is tolerant of various functional groups. researchgate.net Theoretical calculations have shown that in the presence of T3P®, the amidation reaction becomes significantly exothermic, facilitating the transformation. eurekaselect.com

Advantages of T3P®:

Mild Conditions: Reactions can often be performed at room temperature. ijsrset.com

High Purity & Yields: The process is clean and typically results in high yields of the desired product. ribbitt.com

Simple Workup: The byproducts are easily removed by an aqueous wash. youtube.com

Table 2: T3P®-Assisted Amidation of Phosphinic Acids

| Phosphinic Acid | Amine | Solvent | Temperature (°C) | Yield (%) |

| 1-Hydroxy-3-methyl-3-phospholene 1-oxide | Butylamine | Ethyl Acetate (B1210297) | 25 | High |

| Phenylphosphinic acid | Aniline | Ethyl Acetate | 25 | 90+ |

| Phenylphosphinic acid | Benzylamine | DCM | 25 | 90+ |

The Pudovik reaction, also known as the aza-Pudovik reaction, is a powerful method for forming α-aminophosphinates. It involves the addition of a hydrophosphinyl species, such as an alkyl H-phosphinate, across the carbon-nitrogen double bond of an imine. core.ac.ukirb.hr This reaction directly forms the C-P bond at the α-carbon.

The reaction can be performed under catalyst-free conditions, often assisted by microwave irradiation, or by using various acid or base catalysts. beilstein-journals.orgnih.gov The mechanism is believed to proceed via nucleophilic attack of the phosphorus atom on the imine carbon. A wide range of catalysts, including Lewis acids (e.g., BF3·EtO2), bases (e.g., DBU, TMG), and metal salts, have been employed to promote the reaction. beilstein-journals.orgnih.gov The development of solvent-free, microwave-assisted protocols has made this an environmentally friendly and efficient route to α-aryl-α-aminophosphonates and their analogues. beilstein-journals.orgmdpi.com

Key Research Findings:

Microwave-assisted, solvent-free Pudovik reactions can achieve complete conversion in minutes. beilstein-journals.orgnih.gov

The reaction of H-phosphinates with chiral imines can lead to products with high diastereomeric excess. core.ac.uk

The reactivity is influenced by the electronic nature of the substituents on the imine. irb.hr

Table 3: Microwave-Assisted Pudovik Reaction of H-Phosphinates with Imines beilstein-journals.org

| Imine | >P(O)H Reagent | MW Temp (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |

| N-benzylidenebutylamine | Dimethyl phosphite (B83602) (DMP) | 80 | 30 | ~100 | 73 |

| N-benzylidenebutylamine | Diphenylphosphine oxide (DPPO) | 100 | 10 | 100 | 89 |

| N-benzylidene(cyclohexyl)amine | Dimethyl phosphite (DMP) | 100 | 30 | 99 | 87 |

| N-benzylidene(cyclohexyl)amine | Diphenylphosphine oxide (DPPO) | 100 | 10 | 100 | 88 |

Hydrophosphinylation Reactions

Diastereoselective Hydrophosphinylation of Chiral Imines

Diastereoselective hydrophosphinylation of chiral imines represents a powerful strategy for the synthesis of chiral α-amino phosphinates. This approach relies on the addition of a P-H bond across the C=N double bond of a chiral imine, where the existing stereocenter in the imine directs the stereochemical outcome of the newly formed stereocenter. While direct examples for amino(anilino)phosphinates are not extensively detailed, the principles can be inferred from analogous reactions.

For instance, the hydrophosphinylation of chiral N-phosphonyl imines with phosphites has been shown to produce chiral α-amino phosphonates with excellent diastereoselectivities, often exceeding 99:1. nih.gov The choice of base to generate the phosphite nucleophile is critical for achieving high levels of asymmetric induction. nih.gov Similarly, the diastereoselective synthesis of β-amino-α-hydroxy-H-phosphinates has been accomplished through the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes, where a chiral catalyst controls the facial selectivity of the addition. doi.orgresearchgate.net

The success of these related reactions suggests that the hydrophosphinylation of chiral imines derived from aniline could be a viable route to diastereomerically enriched amino(anilino)phosphinate analogues. The general reaction scheme would involve the reaction of a chiral imine with a suitable phosphinate, often in the presence of a catalyst or a base to facilitate the addition. The diastereoselectivity would be influenced by the nature of the chiral auxiliary on the imine, the substituents on the phosphinate, and the reaction conditions.

Table 1: Examples of Diastereoselective Hydrophosphinylation and Hydrophosphonylation

| Imine/Aldehyde Substrate | Phosphorus Reagent | Catalyst/Base | Diastereomeric Ratio (d.r.) | Reference |

| Chiral N-phosphonyl imines | Diethyl phosphite | LiHMDS | up to 99:1 | nih.gov |

| N,N-dibenzyl-α-amino aldehydes | Ethyl phosphinate | Chiral AlLi-bis(binaphtoxide) (ALB) | High anti- or syn-selectivity | doi.org |

Transition Metal-Catalyzed Hydrophosphorylation (e.g., Palladium-Catalyzed Asymmetric Hydrophosphorylation of Alkynes for P-Stereogenic Alkenylphosphinates)

Transition metal catalysis offers a versatile and efficient approach to the formation of carbon-phosphorus bonds. A notable example is the palladium-catalyzed asymmetric hydrophosphorylation of alkynes, which provides access to P-stereogenic alkenylphosphinates. rsc.orgdntb.gov.ua This methodology is significant as it allows for the creation of phosphorus-centered chirality, a key feature in many chiral ligands and biologically active molecules.

In this reaction, a racemic phosphinate adds across the triple bond of an alkyne in the presence of a palladium catalyst and a chiral ligand. The reaction proceeds with high enantioselectivity, effectively resolving the racemic phosphinate to yield a P-stereogenic alkenylphosphinate. rsc.org While this method directly produces alkenylphosphinates, the resulting products could potentially be further functionalized to yield this compound analogues.

The scope of this reaction is broad, accommodating a variety of racemic phosphinates and alkynes. rsc.org The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Table 2: Palladium-Catalyzed Asymmetric Hydrophosphorylation of Alkynes

| Alkyne | Racemic Phosphinate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| Phenylacetylene | Methyl phenylphosphinate | (R)-BINAP | High | rsc.org |

| 1-Octyne | Ethyl phenylphosphinate | (S)-MeO-BIPHEP | High | rsc.org |

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating essentially all of the atoms of the starting materials. Several MCRs are particularly well-suited for the synthesis of α-aminophosphonates and their derivatives, including amino(anilino)phosphinates.

Kabachnik–Fields Reactions Involving Amines, Carbonyl Compounds, and >P(O)H Reagents

The Kabachnik–Fields reaction is a classic three-component condensation for the synthesis of α-aminophosphonates and related compounds. mdpi.comcore.ac.ukwikipedia.org The reaction involves the condensation of an amine, a carbonyl compound (an aldehyde or ketone), and a >P(O)H reagent, such as a dialkyl phosphite or a phosphinate. mdpi.comsemanticscholar.orgnih.gov When aniline is used as the amine component and a phosphinate is the >P(O)H reagent, the product is an this compound.

The mechanism of the Kabachnik–Fields reaction can proceed through two primary pathways, the choice of which is often dependent on the nature of the reactants. core.ac.uksemanticscholar.org In the "imine pathway," the amine and carbonyl compound first react to form an imine, which then undergoes nucleophilic addition by the >P(O)H reagent. core.ac.uksemanticscholar.org Alternatively, in the "α-hydroxyphosphonate pathway," the carbonyl compound and the >P(O)H reagent react to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. core.ac.uk For reactions involving aniline, the imine pathway is generally favored. semanticscholar.org

A wide variety of catalysts can be employed to promote the Kabachnik–Fields reaction, including Lewis acids and Brønsted acids. mdpi.com In some cases, the reaction can also proceed under catalyst-free conditions, particularly with the use of microwave irradiation. semanticscholar.orgnih.gov

Table 3: Examples of Catalysts Used in the Kabachnik–Fields Reaction

| Catalyst | Amine | Carbonyl Compound | >P(O)H Reagent | Reference |

| Gold–bipyridine complex | Anilines | Benzaldehydes | Diphenyl phosphite | core.ac.uk |

| Zinc(II) di(l-prolinate) | Anilines | Benzaldehydes | Diphenyl phosphite | core.ac.uk |

| Cyclopentadienyl ruthenium(II) complex | Aniline derivatives | Benzaldehyde (B42025) derivatives | Dialkyl phosphite | mdpi.com |

| Elemental iodine | Aniline | 5-Hydroxymethyl-furan-1-carbaldehyde | Diethyl phosphite | mdpi.com |

Copper-Catalyzed N-H Insertion Reactions with Phosphonate-Substituted Carbenes

Copper-catalyzed N-H insertion reactions provide a modern and efficient method for the synthesis of α-aminophosphonates. nih.govorganic-chemistry.org This reaction involves the generation of a phosphonate-substituted carbene from a diazo phosphonate (B1237965), which then undergoes insertion into the N-H bond of an amine. When aniline is used as the amine, this method provides a direct route to α-aminophosphonates with an aniline moiety.

The reaction is typically catalyzed by copper(I) salts, with [Cu(CH3CN)4]ClO4 being a particularly effective catalyst. nih.govorganic-chemistry.org A significant advantage of this method is its ability to be performed in water, an environmentally benign solvent, under mild reaction conditions. nih.govorganic-chemistry.org The reaction is generally fast, with high yields being achieved in a short amount of time. organic-chemistry.org

The substrate scope is broad, with various substituted anilines and diazo phosphonates being compatible with the reaction conditions. organic-chemistry.org Electron-withdrawing groups on the aniline can enhance the reaction rate, while electron-donating groups may slow it down. organic-chemistry.org

Table 4: Copper-Catalyzed N-H Insertion for the Synthesis of α-Aminophosphonates

| Diazo Phosphonate | Aniline | Catalyst | Solvent | Yield | Reference |

| Diethyl (diazomethyl)phosphonate | Aniline | [Cu(CH3CN)4]ClO4 | Water | High | nih.govorganic-chemistry.org |

| Diethyl (diazophenylmethyl)phosphonate | 4-Chloroaniline | [Cu(CH3CN)4]ClO4 | Water | High | organic-chemistry.org |

One-Pot Reductive Phosphinylation/Phosphonylation

One-pot reductive phosphinylation or phosphonylation is a variation of reductive amination that allows for the direct synthesis of aminophosphinates or aminophosphonates from a carbonyl compound, an amine, and a phosphorus-containing nucleophile. This approach combines the formation of an imine in situ with its subsequent reduction and phosphinylation in a single reaction vessel, offering improved efficiency and atom economy.

While specific examples for the one-pot reductive phosphinylation leading to amino(anilino)phosphinates are not extensively documented, the general principle is well-established for the synthesis of related aminophosphonates. researchgate.net The reaction would typically involve the initial condensation of an aldehyde or ketone with aniline to form an imine. This intermediate is then simultaneously reduced and attacked by a phosphinate nucleophile. A reducing agent, such as sodium borohydride (B1222165) or a derivative thereof, is required for the reduction of the imine. The reaction may also be promoted by a catalyst to facilitate imine formation.

Stereoselective and Enantioselective Syntheses of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives in an enantiomerically pure or enriched form is of significant interest due to the importance of chirality in biological systems. Several of the synthetic methodologies described above can be adapted to achieve high levels of stereocontrol.

As discussed in section 2.1.2.2, the diastereoselective hydrophosphinylation of chiral imines is a powerful strategy for controlling the stereochemistry at the α-carbon. By using a chiral imine derived from a chiral amine or aldehyde, the facial selectivity of the nucleophilic attack by the phosphinate can be controlled, leading to the preferential formation of one diastereomer. nih.gov

Furthermore, transition metal-catalyzed asymmetric reactions , such as the palladium-catalyzed hydrophosphorylation of alkynes (section 2.1.2.3), offer a direct route to P-stereogenic compounds. rsc.orgdntb.gov.ua This approach is particularly valuable for creating phosphorus-centered chirality, which is a key feature of many chiral phosphine (B1218219) ligands used in asymmetric catalysis.

The Kabachnik–Fields reaction can also be rendered enantioselective through the use of chiral catalysts or chiral auxiliaries. For example, employing a chiral amine, such as α-methylbenzylamine, can lead to the formation of a chiral, non-racemic α-aminophosphonate. wikipedia.org

Copper-catalyzed N-H insertion reactions have also been developed in enantioselective variants. By using a chiral ligand in conjunction with the copper catalyst, it is possible to achieve enantioselective insertion of a phosphonate-substituted carbene into an N-H bond, leading to the formation of chiral α-aminophosphonates with high enantiomeric excess.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a classical and effective strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the structure of a reactant to guide the formation of a new stereocenter. The auxiliary is then removed in a subsequent step.

Chiral N-sulfinylaldimines serve as valuable electrophiles in the asymmetric synthesis of α-amino phosphinic acids and their derivatives. The stereoselective addition of phosphorus nucleophiles to the C=N bond of these imines allows for the creation of a new stereocenter at the α-carbon. The sulfinyl group acts as a powerful chiral directing group, influencing the facial selectivity of the nucleophilic attack.

The phospha-Mannich reaction, involving the condensation of an amine, an oxo compound, and a phosphorus reagent with a P-H bond, is a common method for creating α-amino phosphinates. nih.gov When chiral N-sulfinylaldimines are used, this reaction can proceed with high diastereoselectivity. researchgate.net For instance, the addition of hypophosphorous acid to N-sulfinylaldimines can yield α-amino-C-phosphinic acids, which are important building blocks for more complex molecules like phosphinic pseudopeptides. researchgate.netresearchgate.net The sulfinyl auxiliary can be readily cleaved under mild acidic conditions after the key P-C bond formation, yielding the desired chiral amino phosphinate derivative.

(1R,2S,5R)-(-)-Menthol is an inexpensive and readily available chiral building block derived from natural sources, making it one of the most widely used auxiliaries in asymmetric synthesis. rsc.org Its application in preparing P-chiral compounds via phosphinate esters dates back to the 1960s and was instrumental in the synthesis of the diPAMP ligand, a milestone in asymmetric catalysis. rsc.org Menthyl phosphinates, particularly menthyl H-phosphinates, are versatile intermediates for synthesizing a wide array of P-stereogenic compounds. rsc.org

The general approach involves the reaction of a phosphorus precursor with (-)-menthol to create a pair of diastereomeric menthyl phosphinates. These diastereomers can often be separated by crystallization. The separated, diastereomerically pure menthyl phosphinate then serves as a precursor where the menthyl group directs subsequent transformations at the phosphorus center. rsc.orgrsc.org For example, nucleophilic substitution at the phosphorus atom or addition reactions across the P=O bond can proceed with high stereocontrol. The menthyl group can be transformed into other functionalities while retaining the stereochemistry at the phosphorus center. nih.gov This methodology provides an efficient and practical strategy for accessing novel axially chiral biaryl monophosphine oxides and their corresponding phosphines. nih.gov

| Precursor | Chiral Auxiliary | Key Intermediate | Resulting Product Class | Ref |

| Hypophosphorous Acid / Paraformaldehyde | (-)-Menthol | (SP)-(Hydroxymethyl)-H-phosphinate | (RP)-Menthyl-H-phosphinate | rsc.org |

| Phenylphosphinate | (-)-Menthol | Menthyl Phenylphosphinate | Axially Chiral Biaryl Monophosphine Oxides | nih.gov |

Chiral Catalyst-Enabled Asymmetric Syntheses

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The hydrophosphinylation of aldimines, which involves the addition of an H-phosphinate across the C=N double bond, can be rendered enantioselective using chiral organocatalysts. This reaction is a direct method for synthesizing chiral α-amino phosphinates.

Bifunctional organocatalysts, such as those based on cinchona alkaloids, have proven effective in this transformation. rsc.org These catalysts typically possess both a Brønsted base site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the H-phosphinate and a hydrogen-bond donor site (e.g., a urea (B33335) or thiourea (B124793) group) to activate the aldimine electrophile. By coordinating both reactants in a specific orientation within the chiral pocket of the catalyst, the addition occurs with high facial selectivity. This method provides straightforward access to a variety of chiral phosphinates with high levels of stereocontrol. rsc.org

| Aldimine Substrate | Phosphorus Nucleophile | Catalyst | Product Class | Selectivity | Ref |

| Isatin-derived Ketimines | H-Phosphorus Oxides | Cinchona Alkaloid-based Urea | Chiral 3-phosphoxindoles | up to 99:1 er | rsc.org |

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and its application to the synthesis of P-chiral compounds is well-established. nih.gov Metal complexes featuring chiral ligands can effectively catalyze reactions to form P-C bonds with high enantioselectivity. researchgate.net Strategies such as the desymmetrization of prochiral phosphorus substrates or C-P coupling reactions are common. researchgate.net

Palladium- and platinum-based catalysts are frequently used for the asymmetric synthesis of P-stereogenic phosphines and their derivatives. researchgate.net For example, the palladium-catalyzed asymmetric phosphination of aryl iodides with secondary phosphines or phosphine-boranes can generate enantioenriched tertiary phosphines. researchgate.net The key to enantioselectivity lies in the formation of diastereomeric phosphido complexes with chiral ancillary ligands, where the relative rates of P-inversion and P-C bond formation control the stereochemical outcome. researchgate.net These methods can be adapted for the synthesis of P-chiral phosphinates by using appropriate starting materials and reaction conditions.

A novel and indirect approach to creating P-chiral phosphinates involves the enantioselective desymmetrization of prochiral starting materials. One such method is the chiral selenide-catalyzed enantioselective electrophilic aromatic halogenation. chinesechemsoc.orgchinesechemsoc.org In this strategy, a prochiral molecule, such as a bis(2-hydroxyaryl) phosphinate, is subjected to halogenation in the presence of a chiral bifunctional selenide (B1212193) catalyst. chinesechemsoc.org

The catalyst activates the halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) and directs the halogen to one of the two enantiotopic aromatic rings, thereby creating a P-chiral center. chinesechemsoc.orgchinesechemsoc.orgrsc.org This protocol has been successfully applied to synthesize a variety of P-chirogenic triaryl phosphine oxides, alkyl diaryl phosphine oxides, and diaryl phosphinates in high yields and with excellent enantioselectivities. chinesechemsoc.org The resulting halogenated P-chiral phosphinates can be further modified, for example, via palladium-catalyzed cross-coupling reactions, to access more complex P-chiral compounds. chinesechemsoc.org

| Substrate Class | Catalyst | Halogen Source | Yield | Enantioselectivity (ee) | Ref |

| Bis(2-hydroxyaryl)aryl phosphine oxides | Chiral Bifunctional Selenide | NCS, NBS | High | Excellent | chinesechemsoc.org |

| Diaryl phosphinates | Chiral Bifunctional Selenide | NCS, NBS | Good to Excellent | Good to Excellent | chinesechemsoc.orgchinesechemsoc.org |

Chiral Nucleophilic Catalysis for P-Stereogenic Centers

Chiral nucleophilic catalysis has emerged as a promising strategy for the asymmetric synthesis of P-stereogenic centers, offering a catalytic and stereocontrolled route to enantioenriched phosphorus compounds. nih.govnih.gov This approach typically involves the use of a chiral catalyst to mediate the reaction between a racemic phosphorus-containing starting material and a nucleophile, leading to the formation of a chiral product with a defined stereochemistry at the phosphorus atom.

One notable application of this methodology is the coupling of racemic H-phosphinate species with nucleophilic alcohols under halogenating conditions. nih.govnih.gov Through the identification of a suitable chiral catalyst and optimization of reaction parameters such as solvent, base, and temperature, chiral phosphonate products can be synthesized in acceptable yields ranging from 33% to 95%. nih.govnih.gov While the enantioselectivity observed in some cases is modest, with enantiomeric excesses (ee) up to 62%, this method demonstrates the potential of nucleophilic catalysis to generate enantioenriched phosphate (B84403) mimics. nih.govnih.gov These mimics are of significant interest as potential prodrugs and chemical biology probes. nih.govnih.gov

The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a challenging endeavor, often relying on resolution techniques or the use of stoichiometric chiral auxiliaries. nih.govnih.gov Chiral nucleophilic catalysis provides an attractive alternative by employing a catalytic amount of a chiral substance to control the stereochemical outcome. mdpi.com This approach is particularly advantageous as it can potentially be applied to a wide range of racemic phosphorus substrates. mdpi.com

Mechanistically, the chiral nucleophilic catalyst is believed to interact with the phosphorus substrate, facilitating a stereoselective reaction with the incoming nucleophile. This catalytic cycle allows for the generation of enantioenriched products from a racemic starting material. The development of more efficient and highly selective chiral nucleophilic catalysts remains an active area of research, with the goal of achieving higher enantioselectivities and broader substrate scope in the synthesis of P-stereogenic compounds.

Table 2: Chiral Nucleophilic Catalysis for P-Stereogenic Phosphinates

| Racemic Substrate | Nucleophile | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| H-phosphinate species | Alcohols | Various chiral catalysts | Chiral phosphonates | 33-95 | up to 62 |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of P-stereogenic phosphonates. researchgate.net This approach combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product.

A notable application of DKR in this context is the O–P coupling reaction between a racemic H-phosphinate and an easily accessible enantiopure phenol (B47542) bearing a chiral sulfinyl auxiliary. researchgate.net While this method can achieve moderate to high levels of chiral induction, the separation of diastereomers is often necessary to obtain diastereopure phosphonates, which can be accomplished through crystallization or flash chromatography. researchgate.net

The development of DKR strategies for the synthesis of compounds with stereogenic phosphorus(V) atoms has also been explored through the kinetic resolution of phosphinic amides using rhodium(III) catalysis with a trisubstituted chiral Cp ligand family. researchgate.net This approach has demonstrated the ability to obtain both the unreacted acyclic phosphinic amide and the cyclized product in good yields and with notable enantioselectivities. researchgate.net

Furthermore, a dynamic kinetic asymmetric transformation (DKAT) utilizing a chiral nucleophilic catalyst has been pursued for the synthesis of P-stereogenic phosphate mimics. nih.govmdpi.com This strategy involves the coupling of a racemic H-phosphinate moiety with nucleophilic alcohols under halogenation conditions. nih.govmdpi.com The use of a catalytic amount of a chiral substance allows for the potential application to a broad range of racemic phosphorus substrates. mdpi.com

The success of DKR in the synthesis of P-stereogenic phosphinates is highly dependent on the careful selection of the catalyst and reaction conditions to ensure that the rate of racemization of the starting material is significantly faster than the rate of the slower stereoselective reaction.

Table 3: Dynamic Kinetic Resolution for P-Stereogenic Phosphinates

| Racemic Substrate | Chiral Reagent/Catalyst | Reaction Type | Product | Stereoselectivity |

| H-phosphinate | Enantiopure phenol with chiral sulfinyl auxiliary | O-P coupling | P-stereogenic phosphonates | Moderate to high chiral induction |

| Phosphinic amides | Rh(III) catalyst with chiral Cp ligand | Kinetic resolution | Acyclic phosphinic amide and cyclized product | Good enantioselectivities |

| H-phosphinate | Chiral nucleophilic catalyst | Dynamic Kinetic Asymmetric Transformation | Chiral phosphonate products | - |

Stereospecific Transformation of P-Stereogenic Precursors

The stereospecific transformation of enantiomerically pure P-stereogenic precursors is a cornerstone in the synthesis of optically active this compound analogues and related compounds. This approach leverages the pre-existing chirality at the phosphorus center of a starting material to generate new P-stereogenic compounds with a predictable and controlled stereochemistry. A variety of stereospecific reactions have been developed, including nucleophilic substitutions, additions, and cross-coupling reactions.

Optically pure H-phosphinates, such as menthyl phenyl-H-phosphinate, have proven to be versatile precursors. nih.govacs.org These compounds can undergo stereospecific nucleophilic substitution with organolithium or Grignard reagents. By carefully controlling the reaction temperature, the alkoxy group of the H-phosphinate can be displaced with inversion of configuration at the phosphorus atom, leading to a wide range of P-stereogenic secondary and tertiary phosphine oxides. acs.org For instance, the reaction of (RP)-menthyl phenylphosphinate with MeLi at -80 °C yields methylphenylphosphine (B8802469) oxide with 97% ee. acs.org

Furthermore, stereospecific additions of optically pure H-phosphinates to various unsaturated systems have been reported. acs.org Palladium-mediated additions to alkynes and radical or base-initiated additions to alkenes proceed with retention of configuration at the phosphorus center, affording (RP)-phosphinates in high yields. acs.org

Secondary phosphine oxides (SPOs) with established P-stereochemistry are also valuable precursors. nih.govacs.org For example, (S)-(2-methylphenyl)phenylphosphine oxide can be transformed into a variety of P-stereogenic tertiary phosphine oxides and a thiophosphinate through stereospecific Michaelis–Becker, Hirao, or Pudovik reactions. nih.govacs.org The addition of this SPO to formaldehyde (B43269) proceeds in nearly quantitative yield with 96% ee. nih.govacs.org Similarly, the P–C cross-coupling reaction with 1-bromonaphthalene (B1665260) using a palladium catalyst yields the corresponding tertiary phosphine oxide with 88% ee. nih.gov

These transformations highlight the importance of starting with enantiomerically pure P-stereogenic precursors to access a diverse array of optically active phosphorus compounds with high stereofidelity.

Table 4: Stereospecific Transformations of P-Stereogenic Precursors

| P-Stereogenic Precursor | Reagent | Reaction Type | Product | Stereochemical Outcome | Yield (%) | ee (%) |

| (RP)-Menthyl phenylphosphinate | MeLi | Nucleophilic Substitution | Methylphenylphosphine oxide | Inversion | - | 97 |

| (RP)-Menthyl phenylphosphinate | Alkynes/Alkenes | Addition | (RP)-Phosphinates | Retention | High | - |

| (S)-(2-Methylphenyl)phenylphosphine oxide | Formaldehyde | Addition | (S)-Hydroxymethyl-(2-methylphenyl)-phenylphosphine oxide | - | 98 | 96 |

| (S)-(2-Methylphenyl)phenylphosphine oxide | 1-Bromonaphthalene | Hirao Cross-Coupling | (S)-(1-Naphthyl)-(2-methylphenyl)-phenylphosphine oxide | - | 85 | 88 |

Enantiodivergent C–P Bond Formation

Enantiodivergent synthesis provides a powerful and efficient strategy for accessing both enantiomers of a chiral product from a single chiral source. In the context of P-stereogenic compounds like this compound analogues, enantiodivergent C–P bond formation allows for the selective synthesis of either the (R) or (S) enantiomer by simply altering the sequence of reagent addition. nih.govscispace.com

A key development in this area involves the use of Phosphorus Incorporation (PI, or Π) reagents, which are derived from trans-limonene oxide. nih.govscispace.com These adaptable phosphorus(V) scaffolds enable the sequential addition of various carbon nucleophiles to construct a diverse range of enantiopure C–P building blocks. nih.govscispace.com The stereochemical outcome of the final product is not determined by the chirality of the starting PI reagent alone, but rather by the order in which the nucleophiles are introduced. nih.govscispace.com This unique feature means that a single enantiomer of the PI reagent can be used to produce both enantiomers of the target P-chiral compound. nih.govscispace.com

The versatility of this approach is demonstrated by the successful addition of a wide array of nucleophiles. scispace.com For instance, the synthesis of P-chiral phosphines can be achieved by the addition of three different carbon nucleophiles to the PI reagent, followed by a stereospecific reduction. nih.govscispace.com The scope of nucleophiles includes primary, secondary, and tertiary alkyl groups, as well as aryl, heteroaryl, and alkynyl moieties. scispace.com

This enantiodivergent methodology offers significant advantages in terms of synthetic efficiency and access to stereochemically diverse libraries of P-chiral compounds. It circumvents the need to synthesize both enantiomers of a chiral auxiliary or starting material, thereby streamlining the synthetic process. The ability to control the absolute stereochemistry at the phosphorus center through the judicious choice of nucleophile addition sequence represents a significant advancement in the asymmetric synthesis of P-stereogenic molecules. nih.govscispace.com

Table 5: Enantiodivergent Synthesis of P-Chiral Compounds using Π Reagents

| Π Reagent Enantiomer | Order of Nucleophile Addition | Final Product Stereochemistry |

| (+)-Π | Nu1, then Nu2, then Nu3 | (R)-P-chiral phosphine |

| (+)-Π | Nu3, then Nu2, then Nu1 | (S)-P-chiral phosphine |

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable tool in the preparation of phosphinates, including this compound analogues, offering significant advantages over conventional heating methods in line with the principles of green chemistry. tandfonline.com This technique can lead to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. jmaterenvironsci.comresearchgate.net

One of the key applications of microwave irradiation in this field is the direct esterification of phosphinic acids with alcohols. tandfonline.comresearchgate.net Traditionally, this transformation is challenging under thermal conditions, often resulting in no reaction or very low conversions. tandfonline.com However, under microwave irradiation, the esterification of various phosphinic acids, such as 1-hydroxy-3-phospholene oxides and phenyl-H-phosphinic acid, with simple alcohols proceeds efficiently to afford the corresponding phosphinic esters. tandfonline.com This is attributed to the beneficial effect of microwaves, which can facilitate reactions that are otherwise reluctant. researchgate.net It has been suggested that the microwave-assisted esterifications are not reversible under the applied conditions, which may be a consequence of the hydrophobic medium created by the long-chain alcohol and the resulting phosphinic ester. researchgate.net

Microwave-assisted protocols have also been successfully applied to three-component reactions for the synthesis of related organophosphorus compounds. For instance, the synthesis of α-sulfamidophosphonates from an aldehyde, a sulfonamide, and trimethylphosphite can be achieved in excellent yields (e.g., 93%) and very short reaction times (2-5 minutes) under solvent- and catalyst-free microwave conditions. jmaterenvironsci.com This represents a significant improvement over conventional heating methods which may require several hours and result in lower yields. jmaterenvironsci.com Similarly, the synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates via three-component condensations can be effectively carried out using microwave irradiation without the need for a catalyst or solvent. nih.gov

The application of microwave technology in the synthesis of phosphinates aligns with the goals of green chemistry by minimizing waste, reducing energy consumption, and often allowing for solvent-free reaction conditions. jmaterenvironsci.comresearchgate.net

Table 6: Comparison of Conventional and Microwave-Assisted Synthesis of Phosphinates and Related Compounds

| Reaction | Conditions | Reaction Time | Yield (%) | Reference |

| Esterification of Phenyl-H-phosphinic Acid | Conventional Heating | - | Highly incomplete | tandfonline.com |

| Esterification of Phenyl-H-phosphinic Acid | Microwave Irradiation | - | - | tandfonline.com |

| Synthesis of α-sulfamidophosphonates | Conventional Heating (80 °C) | 3 h | 50 | jmaterenvironsci.com |

| Synthesis of α-sulfamidophosphonates | Microwave Irradiation (60 W) | 2-5 min | 93 | jmaterenvironsci.com |

| Synthesis of (Diphenylphosphinoyl)morpholinochloromethane | Conventional Method | 18 h | 41 | nih.gov |

| Synthesis of (Diphenylphosphinoyl)morpholinochloromethane | Microwave-Assisted Three-Component Condensation | 1 h | 85 | nih.gov |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic protocols that eliminate the need for both catalysts and solvents represents a significant advancement in green chemistry, offering benefits such as reduced environmental impact, simplified purification processes, and improved atom economy. For the synthesis of α-aminophosphonates and their analogues, catalyst-free and solvent-free approaches often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal induction or microwave irradiation. nih.govnih.gov

A primary method for achieving this is through the one-pot, three-component Kabachnik-Fields reaction. nih.govresearchgate.net This reaction typically involves the condensation of an amine (like aniline), an oxo compound (an aldehyde or ketone), and a hydrophosphoryl compound (such as a dialkyl phosphite) without any mediating catalyst. researchgate.netderpharmachemica.com Under solvent-free conditions, the reaction mixture is often heated, which provides the necessary energy to overcome the activation barrier for the formation of the intermediate imine and its subsequent reaction with the phosphite. researchgate.net

Microwave (MW) irradiation has emerged as a particularly effective technique for promoting these reactions. nih.gov A series of α-aminophosphonates with sterically demanding α-aryl substituents were successfully synthesized using a microwave-assisted, catalyst-free, and solvent-free protocol. nih.gov This method often leads to significantly reduced reaction times and high product yields. nih.gov For instance, the phospha-Mannich reaction of α-phenylethylamine derivatives with benzaldehyde and dimethyl phosphite under these conditions resulted in the diastereoselective formation of the corresponding α-aminophosphonates. nih.gov The efficiency of these solvent-free methods is demonstrated by reactions that proceed to completion within minutes to a few hours at room temperature or with gentle heating, yielding products in good to excellent yields. derpharmachemica.comorganic-chemistry.org

The table below summarizes representative examples of catalyst-free and solvent-free synthesis of α-aminophosphonate analogues.

| Aldehyde/Ketone | Amine | Phosphite | Conditions | Yield (%) |

| Substituted Aldehydes | Aniline | Dialkylphosphite | Solvent-free, Room Temp | Good to High |

| Benzaldehyde Derivatives | Aniline Derivatives | Diethyl Phosphite | Solvent-free, 50 °C | Variable |

| Benzaldehyde | α-Phenylethylamine | Dimethyl Phosphite | MW-assisted, Solvent-free | Not specified |

| Aromatic Aldehydes | Aniline | Diethylphosphite | Solvent-free, Room Temp | High |

Aqueous Reaction Media for Environmental Sustainability

The use of water as a reaction medium is a cornerstone of green chemistry, prized for its non-toxicity, non-flammability, and widespread availability. researchgate.netresearchgate.net Developing synthetic routes for this compound analogues in aqueous media addresses the significant environmental concerns associated with volatile and hazardous organic solvents.

An efficient and environmentally benign procedure for the synthesis of α-aminophosphonates has been developed through the condensation of aromatic aldehydes, aniline, and triphenyl phosphite in water at 80°C. researchgate.net This method offers several advantages, including clean reaction conditions and a straightforward work-up procedure. researchgate.net The reaction proceeds effectively without the need for any catalyst, relying on the properties of the aqueous medium to facilitate the reaction. researchgate.net

To further enhance the efficiency and applicability of aqueous synthesis, co-solvents and alternative energy sources have been explored. A highly efficient process utilizes a mixture of water and ethyl lactate, a biodegradable solvent, under ultrasonic irradiation at room temperature. tandfonline.com This catalyst-free method involves the one-pot, three-component condensation of various aldehydes, amines, and triethyl phosphate, yielding the desired products in high yields. tandfonline.com The use of ultrasound provides the necessary activation energy, promoting the reaction under mild and neutral conditions. tandfonline.com This approach is notable for its broad functional group compatibility, operational simplicity, and avoidance of toxic materials. tandfonline.com In some cases, readily available copper salts have been used to catalyze the synthesis of amino phosphonates in water under mild conditions, demonstrating the versatility of aqueous systems. organic-chemistry.org

The table below presents findings from the synthesis of α-aminophosphonates in aqueous media.

| Aldehyde | Amine | Phosphite | Conditions | Yield (%) |

| Aromatic Aldehydes | Aniline | Triphenyl Phosphite | Water, 80°C | 43-87 |

| Various Aldehydes | Various Amines | Triethyl Phosphate | Water-Ethyl Lactate, Ultrasound, Room Temp | High |

| Benzaldehyde Derivatives | Aminophenols | Dimethyl Phosphite | Aqueous medium with oxalic acid, 90°C | Not specified |

Spectroscopic and Structural Data for this compound Derivatives Not Available in Published Literature

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific, detailed spectroscopic data for the chemical compound class "this compound." While general principles of spectroscopic analysis for related organophosphorus compounds, such as phosphonates and phosphoramidates, are well-established, a complete and specific dataset for a representative this compound molecule could not be located.

The request for a detailed article focusing solely on the spectroscopic characterization of this compound, including specific data for ¹H NMR, ¹³C NMR, ³¹P NMR, IR spectroscopy, and Mass Spectrometry, cannot be fulfilled with the required scientific accuracy and detail due to the absence of this information in published, peer-reviewed sources.

Generating an article with the specified structure and data tables would necessitate access to experimental results from the synthesis and characterization of a specific this compound derivative (e.g., an ethyl or methyl ester). Such data appears not to be publicly available at this time. Therefore, to ensure the content is scientifically accurate and not speculative, the article as outlined cannot be produced.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak in a mass spectrum would confirm the molecular weight of amino(anilino)phosphinate. Furthermore, the fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides a fingerprint that can be used to deduce the arrangement of its constituent atoms. For a compound like this compound, one would expect to observe characteristic fragments corresponding to the loss of the amino group, the anilino group, or other key structural motifs.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Fragment | Proposed Structure | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₆H₅NHP(O)(H)NH₂]⁺ | Data Unavailable |

| [M - NH₂]⁺ | [C₆H₅NHP(O)H]⁺ | Data Unavailable |

| [M - C₆H₅NH]⁺ | [P(O)(H)NH₂]⁺ | Data Unavailable |

This table is illustrative and based on general fragmentation principles of related organophosphorus compounds. Actual experimental data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. By comparing the exact measured mass with the calculated masses of possible elemental formulas, the precise molecular formula of this compound can be unequivocally established. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

For crystalline solids, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice.

Crystal Structure Determination

Single-crystal X-ray diffraction analysis would provide the precise coordinates of each atom in the unit cell of an this compound crystal. This information allows for the complete determination of its solid-state structure, including the geometry of the phosphorus center and the spatial orientation of the amino and anilino substituents.

Elucidation of Molecular Parameters and Conformations

From the crystal structure data, key molecular parameters such as bond lengths, bond angles, and torsion angles can be accurately determined. These parameters provide fundamental insights into the bonding and stereochemistry of the molecule. For instance, the P-N and P-O bond lengths would be of particular interest in understanding the electronic effects of the substituents on the phosphorus atom. The conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the phosphinate core, would also be revealed.

Table 2: Expected Molecular Parameters for this compound from XRD

| Parameter | Description | Expected Value Range |

|---|---|---|

| P-N (amino) Bond Length | The distance between the phosphorus and the amino nitrogen atom. | Data Unavailable |

| P-N (anilino) Bond Length | The distance between the phosphorus and the anilino nitrogen atom. | Data Unavailable |

| P=O Bond Length | The length of the phosphoryl double bond. | Data Unavailable |

| N-P-N Bond Angle | The angle formed by the two nitrogen atoms and the central phosphorus atom. | Data Unavailable |

This table presents the types of parameters that would be obtained from an XRD study. The expected value ranges are dependent on the specific electronic and steric environment of the molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound would be dictated by various intermolecular forces. XRD analysis allows for the detailed examination of these interactions, such as hydrogen bonds. The amino group and the P=O group are potential hydrogen bond donors and acceptors, respectively. The presence and geometry of hydrogen bonds involving these groups would be crucial in understanding the supramolecular assembly and physical properties of the compound in the solid state.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 3: Theoretical Elemental Analysis Data for this compound (C₆H₉N₂O₂P)

| Element | Symbol | Calculated % | Found % |

|---|---|---|---|

| Carbon | C | Data Unavailable | Data Unavailable |

| Hydrogen | H | Data Unavailable | Data Unavailable |

The calculated percentages are based on the presumed molecular formula. Experimental verification is necessary.

Mechanistic Investigations of Amino Anilino Phosphinate Reactions

Reaction Pathway Elucidation

The synthesis of α-aminophosphinates and their phosphonate (B1237965) analogues is often achieved through multicomponent reactions, with the Kabachnik–Fields and Pudovik reactions being cornerstone methodologies. researchgate.net The Kabachnik–Fields reaction is a three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound such as an H-phosphinate. organic-chemistry.orgwikipedia.org This reaction leads to the formation of α-aminophosphonates and related derivatives. researcher.life

The mechanistic pathway of the Kabachnik–Fields reaction is highly dependent on the nature of the reactants, particularly the basicity of the amine. organic-chemistry.orgnih.gov Two primary pathways are generally proposed:

The Imine Pathway : This route involves the initial formation of an imine (a Schiff base) from the reaction between the amine and the carbonyl compound. Subsequently, the hydrophosphoryl compound adds across the C=N double bond of the imine intermediate in a hydrophosphonylation step. wikipedia.orgnih.gov This pathway is favored when weakly basic amines, such as anilines, are used, as they can facilitate imine formation. organic-chemistry.org Monitoring of some Kabachnik–Fields reactions using in situ Fourier transform IR spectroscopy has provided evidence for the involvement of the imine intermediate. researcher.lifenih.gov

The α-Hydroxyphosphonate Pathway : Alternatively, the reaction can proceed through the initial addition of the hydrophosphoryl compound to the carbonyl group, forming an α-hydroxyphosphonate intermediate. This is then followed by a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate product. nih.gov This pathway is more likely with more nucleophilic amines, such as cyclohexylamine. nih.gov

The Pudovik reaction is closely related and can be considered a two-component variation of the Kabachnik–Fields reaction. It involves the direct addition of a hydrophosphoryl compound to a pre-formed imine. wikipedia.orgnih.govmdpi.com This approach is often described as an aza-Pudovik reaction and is a highly atom-efficient method for preparing α-aminophosphonic and α-aminophosphinic derivatives. nih.govmdpi.com

| Reaction | Components | Key Intermediate(s) | Favored Conditions |

|---|---|---|---|

| Kabachnik–Fields (Imine Pathway) | Amine, Carbonyl, H-Phosphinate | Imine (Schiff Base) | Weakly basic amines (e.g., aniline) |

| Kabachnik–Fields (α-Hydroxyphosphonate Pathway) | Amine, Carbonyl, H-Phosphinate | α-Hydroxyphosphonate | Strongly nucleophilic amines (e.g., alkylamines) |

| Pudovik Reaction | Pre-formed Imine, H-Phosphinate | Imine | Applicable for direct addition to imines |

Nucleophilic substitution at the phosphorus center is a fundamental reaction in the synthesis and modification of organophosphorus compounds, including amino(anilino)phosphinates. This type of reaction is central to the formation of phosphonamidates, which are structurally related to the target compounds. The classical approach to forming a P-N bond involves the chlorination of a phosphinate or phosphonate ester to create a more reactive phosphonochloridate intermediate. nih.gov This is followed by substitution with a nucleophile, such as an amine or an amino acid ester. nih.gov

The reactivity in these substitutions is governed by the electrophilicity of the phosphorus atom and the nucleophilicity of the attacking species. For instance, the synthesis of amino acid-based phosphonamidates has been achieved by reacting a phosphonochloridate with the amino acid. nih.gov The nucleophilicity of various amines and amino acid esters plays a significant role in the success of these transformations. nih.gov The reaction proceeds via an addition-elimination mechanism, where the amine attacks the phosphorus center, leading to a transient pentacoordinate intermediate that subsequently eliminates a leaving group (e.g., chloride) to form the stable P-N bond.

As detailed in section 4.1.1, the most significant transient intermediates in the formation of amino(anilino)phosphinates via the Kabachnik–Fields reaction are imines (Schiff bases) and α-hydroxyphosphonates. researcher.lifenih.gov The formation of an imine intermediate is a critical step in one of the major proposed pathways. wikipedia.orgnih.gov This intermediate is generated in situ from the condensation of an amine and a carbonyl compound and is subsequently attacked by the nucleophilic phosphorus species. nih.gov The intermediacy of imines has been supported by both spectroscopic studies and theoretical calculations. researcher.lifenih.gov

In the alternative pathway, an α-hydroxyphosphonate serves as the key intermediate. nih.gov This species is formed by the addition of the P-H bond across the C=O bond of the carbonyl reactant. The subsequent step is a nucleophilic substitution by the amine, displacing the hydroxyl group.

While imines and α-hydroxyphosphonates are well-established intermediates, the involvement of other transient species like carbocations or radical species in these specific multicomponent reactions is not prominently discussed in the literature. The mechanisms are generally considered to proceed through polar, ionic pathways involving nucleophilic attack and proton transfer steps.

Rearrangement reactions can occur under certain conditions during the synthesis of phosphorus-containing compounds. A notable example is a rearrangement observed during the Pudovik reaction of α-oxophosphonates. nih.gov In the presence of a sufficient amount of a base catalyst like diethylamine, the initially formed α-hydroxy-methylenebisphosphonate can undergo rearrangement to form a tetramethyl phosphonate-phosphate. nih.gov This side-reaction results in a product with a >P(O)–O–CH–P(O)< skeletal structure, indicating a migration of a phosphoryl group. nih.gov

While not a direct 1,2-phosphono migration, this illustrates the potential for skeletal rearrangements in related systems. Separately, the concept of 1,2-amino migration has been explored in other contexts, such as biomimetic photoredox catalysis, to achieve the synthesis of γ-substituted β-amino acids. nih.govnih.gov This type of reaction involves the translocation of an amino group to an adjacent carbon atom. nih.gov Although mechanistically distinct from phosphono migrations, it highlights the broader class of synthetically useful rearrangement reactions involving key functional groups.

Understanding Stereochemical Control and Mechanism of Asymmetric Induction

The creation of new stereocenters is a critical aspect of amino(anilino)phosphinate synthesis, as these compounds often contain chiral carbon and phosphorus atoms. Understanding and controlling the diastereoselectivity of the key bond-forming steps, such as the nucleophilic addition of the phosphorus species, is therefore essential.

One relevant model for understanding diastereoselectivity comes from the phospha-Michael addition of H-phosphinates to β,β-disubstituted alkenyl ketones. nih.govrsc.org In these reactions, high diastereoselectivity can be achieved, leading to control over the relative configuration of the adjacent carbon and phosphorus chiral centers. nih.gov The stereochemical outcome can be explained by considering the conformational preferences of the reactants in the transition state. For example, the propensity of a β,β-disubstituted alkenyl ketone to adopt an S-cis conformation can lead to a more favorable facial presentation for the incoming nucleophilic phosphinate, resulting in high diastereoselectivity. nih.gov Conversely, substrates locked in an S-trans conformation may show little to no selectivity. nih.gov

| Factor | Influence on Diastereoselectivity | Example |

|---|---|---|

| Substrate Conformation | Plays a key role in determining the facial selectivity of nucleophilic attack. | S-cis conformation of an alkenyl ketone favoring a specific diastereomer. nih.gov |

| Steric Bulk of Nucleophile | Can influence the approach trajectory and transition state geometry. | Bulky H-phosphinates in phospha-Michael additions. nih.govrsc.org |

| Steric Bulk of Substrate | The degree of substitution at the electrophilic center affects selectivity. | β,β-disubstitution on Michael acceptors leads to higher selectivity. nih.gov |

| Chiral Catalysts/Auxiliaries | Used to induce enantioselectivity in reactions like the Pudovik and Kabachnik-Fields. | Chiral thiourea (B124793) or aluminum complexes in hydrophosphonylation. organic-chemistry.orgorganic-chemistry.org |

The development of enantioselective variants of the Kabachnik-Fields and Pudovik reactions further underscores the importance of stereochemical control. These methods often employ chiral catalysts, such as quinine, thiourea derivatives, or chiral metal complexes, to induce high enantioselectivity in the addition of phosphites to imines. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These catalysts orchestrate the approach of the reactants in a chiral environment, favoring the formation of one enantiomer over the other.

Investigation of Axis-to-Center Chirality Transfer Processes

The transfer of chirality from a pre-existing chiral axis to a new stereocenter, a process known as axis-to-center chirality transfer, is a sophisticated strategy in asymmetric synthesis. In the context of this compound chemistry, this concept has been successfully applied to create P-stereogenic phosphinates. oup.com A notable example involves the reaction of phosphonates possessing a binaphthyloxy group with Grignard reagents. oup.com In this reaction, the axial chirality of the binaphthyl group directs the stereospecific introduction of a carbon nucleophile to the phosphorus atom, resulting in the formation of P-stereogenic phosphinates with high diastereoselectivity. oup.comoup.com

The efficiency of this chirality transfer is remarkable, with only one of the P–O bonds of the binaphthyloxy group being cleaved during the reaction. oup.com Researchers have demonstrated that by carefully selecting the combination of functional groups on the phosphorus atom and the Grignard reagent, it is possible to obtain both diastereomers with opposite configurations. oup.com The absolute configurations of the resulting products have been unequivocally confirmed through single-crystal X-ray diffraction analyses. oup.com This methodology provides a novel and effective route to P-chirogenic organophosphorus compounds, and further investigations into the mechanism and applications of this axis-to-center chirality transfer are ongoing. oup.comoup.com

Elucidation of Enantioselection Mechanisms in Catalytic Cycles

Understanding the intricate mechanisms of enantioselection within catalytic cycles is fundamental to the development of efficient asymmetric syntheses. For reactions producing α-aminophosphonates and related derivatives, such as the Kabachnik–Fields reaction, the mechanism often involves the initial formation of an imine from the condensation of an amine and an aldehyde or ketone. nih.gov This is a key step in the three-component reaction that also involves a phosphorus-containing reagent. nih.govresearchgate.net

Various catalysts, including Lewis and Brønsted acids, are employed to facilitate this reaction. nih.gov For instance, in a T3P®-promoted Kabachnik–Fields reaction using triethyl phosphite (B83602), the imine is formed along with a phosphonic acid byproduct. nih.gov The subsequent reaction of the imine with the phosphite, followed by protonation, leads to a phosphonium (B103445) salt. nih.gov The final α-aminophosphonate product is then formed via an Arbuzov-type fission. nih.gov The catalyst plays a crucial role in activating the reactants and controlling the stereochemical outcome. Organocatalysts, such as those based on chiral atropisomeric phosphoric acids, have been shown to initiate asymmetric versions of these reactions with high stereoselectivity, particularly with sterically demanding aldehydes. mdpi.com

Computational studies have also provided insights into the transition states, revealing the importance of non-bonding interactions, such as C-H···O interactions, in organizing the transition states and dictating the stereoselectivity. researchgate.net These mechanistic understandings are vital for the rational design of more effective and selective catalysts for the synthesis of chiral this compound derivatives.

Role of Chiral Catalysts and Auxiliaries in Directing Stereochemistry

Chiral catalysts and auxiliaries are indispensable tools for controlling the stereochemistry in the synthesis of chiral molecules, including those containing this compound moieties. rsc.orgmdpi.com The goal is to create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

Chiral Catalysts: Catalytic asymmetric methods are highly sought after for their efficiency and atom economy. mdpi.com Both metal complexes and organocatalysts have been successfully employed.

Metal-Based Catalysts: Transition-metal catalysts, often featuring chiral ligands, have been developed for various stereoselective transformations. rsc.org For instance, chiral rhodium complexes have been used in the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates and phosphonates. rsc.org The design of the chiral ligand is crucial for achieving high enantioselectivity. rsc.org

Organocatalysts: Chiral organocatalysts have emerged as a powerful alternative to metal-based systems. researchgate.netrsc.org Chiral phosphoric acids, for example, have been used to catalyze the highly enantioselective Friedel–Crafts-type addition of indole (B1671886) or pyrrole (B145914) nucleophiles to imino phosphonates. researchgate.net Similarly, carbene-catalyzed enantioselective cycloaddition reactions have been developed to access multi-cyclic α-amino phosphonates with excellent enantioselectivities. rsc.org

Chiral Auxiliaries: An alternative approach involves the use of a stoichiometric amount of a chiral auxiliary. mdpi.com This auxiliary is covalently attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently removed. mdpi.com While effective, this method is generally less desirable than catalytic approaches due to the need for additional synthetic steps and the generation of stoichiometric waste. mdpi.com

The development of novel chiral catalysts and auxiliaries remains an active area of research, with a focus on improving efficiency, selectivity, and substrate scope for the synthesis of stereogenic phosphorus centers. mdpi.comdoaj.org

Kinetic and Thermodynamic Studies

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants is essential for elucidating reaction mechanisms. khanacademy.orgchemguide.co.uk For reactions involving the formation of α-amino phosphonates, kinetic studies have been conducted to understand the influence of various factors on the reaction rate. ikprress.org The order of a reaction with respect to each reactant is determined experimentally by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate. uomustansiriyah.edu.iqlibretexts.org

For example, in the synthesis of α-amino phosphonates through a three-component condensation, the reaction was found to follow second-order kinetics. ikprress.org The rate constant can be determined from the integrated rate law that corresponds to the determined reaction order. uomustansiriyah.edu.iq

| Reaction | Reactants | Catalyst | Observed Kinetics |

| α-Amino Phosphonate Synthesis | Trialkyl phosphite, Aldehyde, Amine | Succinic Acid | Second Order |

Calculation of Activation Parameters (Activation Energy, Enthalpy, Entropy, and Gibbs Free Energy)

Activation parameters provide valuable thermodynamic insights into a reaction's transition state. These parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined by studying the temperature dependence of the reaction rate constant. ikprress.orgnih.gov

The Arrhenius and Eyring equations are used to relate the rate constant to temperature and subsequently calculate these parameters. ikprress.org For the synthesis of α-amino phosphonates, the rate constants were found to be consistent with these equations, allowing for the calculation of the activation parameters. ikprress.org For instance, in the hydrolysis of phosphinate esters, activation parameters have been measured, with ΔH‡ values in the range of 18.8 to 24.8 kcal/mol and ΔS‡ values from -25.4 to +12 e.u., depending on the solvent system. nih.gov These values can indicate the degree of order in the transition state and whether the reaction is enthalpically or entropically driven. nih.gov

| Reaction | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

| Hydrolysis of bis(p-nitrophenyl) phosphate (B84403) | Water | 24.8 | -25.4 |

| Reaction of a monoanion | 95% DMSO | 18.8 | -12 |

| Reaction of a monoanion | Water | 22.0 | -1 |

Influence of Solvent and Reactant Concentration on Reaction Kinetics

The kinetics of a reaction are significantly influenced by the solvent and the concentration of reactants. libretexts.orgwikipedia.org

Solvent Effects: The solvent can affect reaction rates by stabilizing or destabilizing the reactants and the transition state. wikipedia.org Polar solvents tend to accelerate reactions where a charge is developed in the activated complex, while nonpolar solvents may be more suitable for nonpolar reactions. wikipedia.orgechemi.com For example, the rate of a substitution reaction to form methyl acetate (B1210297) from sodium acetate and methyl iodide is 10 million times faster in the polar aprotic solvent dimethylformamide (DMF) than in methanol. libretexts.org In the context of phosphinate chemistry, solvent effects have been observed to be dramatic, sometimes leading to a change in the reaction mechanism from bimolecular to unimolecular. nih.gov Solvent viscosity also plays a role, with higher viscosity generally leading to slower reaction rates due to decreased diffusion of reactants. libretexts.orgechemi.com

Concentration Effects: The rate of a reaction typically increases with increasing reactant concentration. libretexts.org This is because a higher concentration leads to more frequent collisions between reactant molecules. libretexts.org The precise relationship between concentration and rate is defined by the reaction's rate law. khanacademy.org Kinetic studies on the synthesis of α-amino phosphonates have investigated the effect of reactant concentrations on the reaction rate. ikprress.org

| Solvent Property | Effect on Reaction Rate | Rationale |

| Polarity | Can increase or decrease | Differential stabilization of reactants and transition state |

| Viscosity | Generally decreases | Slower diffusion of dissolved particles |

In-depth Analysis of this compound Coordination Chemistry Uncovers Significant Data Scarcity

A comprehensive review of available scientific literature reveals a significant lack of specific research on the coordination chemistry of the chemical compound "this compound." Despite extensive searches for data pertaining to its synthesis, metal complexes, and ligand properties, no dedicated studies detailing this specific phosphinate derivative could be identified. This scarcity of information prevents the construction of a detailed scientific article based on the requested outline.

The inquiry sought to develop a thorough article structured around the coordination chemistry of this compound ligands, with specific sections dedicated to design principles, synthesis and characterization of metal complexes (including transition metals and platinum), spectroscopic analysis of metal-ligand interactions, and ligand structure-performance relationships.

However, searches for "this compound" and related structural motifs such as "P,P-diamido phosphinate" and "phosphinic diamide (B1670390) ligands" in chemical and scientific databases did not yield relevant scholarly articles, experimental data, or detailed characterizations. The available literature focuses on broader, related classes of compounds, including:

Aminophosphonates: These compounds feature a P-C bond and differ from the requested phosphinate structure. While their coordination chemistry is studied, the findings are not directly applicable to the unique electronic and steric properties of a P(O) core bonded to two distinct nitrogen atoms (an amino and an anilino group).

Aminophosphines and Iminophosphines: These ligands are based on a trivalent phosphorus center (P(III)) and have a well-documented but distinct coordination chemistry from the pentavalent phosphorus (P(V)) center in a phosphinate.

General Phosphinate and Phosphinic Amide Chemistry: While literature exists on metal complexes of phosphinates (containing P-O and P-C bonds) and some phosphinic amides (containing one P-N bond), no specific examples corresponding to the "amino(anilino)" substitution pattern were found.

The absence of specific data makes it impossible to provide scientifically accurate information on the following key areas outlined in the request:

Coordination Chemistry of Amino Anilino Phosphinate Ligands

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For a hypothetical study on amino(anilino)phosphinate, the following areas would be of primary interest:

Electronic Structure and Geometry Optimization

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process would involve calculating the electronic structure to determine the distribution of electrons and the resulting forces on the atoms, iteratively adjusting the atomic positions until a minimum energy conformation is reached. For related α-aminophosphonates, DFT methods have been successfully used to obtain optimized structures.

Prediction of Spectroscopic Parameters

Once the optimized geometry is obtained, various spectroscopic parameters can be predicted. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) and infrared (IR) vibrational frequencies. In studies of other α-aminophosphonates, predicted spectroscopic data have shown good agreement with experimental findings.

Analysis of Bonding Characteristics and Charge Distribution

DFT calculations can provide a detailed picture of the chemical bonds within a molecule. Analyses such as Natural Bond Orbital (NBO) analysis would reveal the nature of the atomic orbitals involved in bonding, the extent of electron delocalization, and the distribution of charge across the molecule. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational Elucidation of Reaction Mechanisms

Computational studies are instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Energy Profile Analysis

To understand how this compound might be synthesized or how it participates in chemical reactions, computational chemists would search for the transition state structures connecting reactants to products. By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy, which is a key determinant of the reaction rate. Such analyses have been performed for the synthesis of various α-aminophosphonates, like in the Kabachnik-Fields reaction.

Solvent Effects in Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the stability of reactants, transition states, and products. This allows for a more realistic modeling of reaction conditions.

While the specific application of these computational methods to this compound is not currently available in the literature, the established methodologies used for the broader class of α-aminophosphonates provide a clear roadmap for future research into the theoretical and computational aspects of this particular compound.

Stereochemical Predictions and Conformational Analysis

Conformational analysis is a crucial aspect of understanding the three-dimensional structure and, consequently, the reactivity and biological activity of a molecule. It involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, key considerations would include the rotational barriers around the P-N bonds and the relative orientations of the amino and anilino groups.

In the absence of specific studies on this compound, general principles of stereochemistry and conformational analysis of related aminophosphonates can be considered. The phosphorus atom in phosphinates is tetrahedral, and the presence of different substituents (amino, anilino, and others) would make it a chiral center, leading to the possibility of enantiomers. The preferred conformations would likely be those that minimize steric hindrance between the bulky anilino group and other substituents. Hydrogen bonding between the amino group and the phosphinyl oxygen could also play a significant role in stabilizing certain conformations.

Without dedicated computational studies, any predictions regarding the most stable conformers or the energy landscape of conformational changes for this compound would be purely speculative. Detailed quantum chemical calculations would be necessary to accurately predict these properties.

Molecular Dynamics Simulations